molecular formula C13H10ClNOS B13708469 4-chloro-1-methoxy-10H-phenothiazine

4-chloro-1-methoxy-10H-phenothiazine

Cat. No.: B13708469
M. Wt: 263.74 g/mol
InChI Key: KDCXCRQWPQZQHR-UHFFFAOYSA-N
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Description

4-chloro-1-methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine. One common method is the electrophilic substitution reaction, where phenothiazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom. The methoxylation can be achieved by reacting the chlorinated phenothiazine with methanol in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methoxy-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

4-chloro-1-methoxy-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-methoxy-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with a simpler structure.

    Chlorpromazine: A derivative used as an antipsychotic medication.

    Methoxypromazine: Another derivative with similar chemical properties.

Properties

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

4-chloro-1-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-10-7-6-8(14)13-12(10)15-9-4-2-3-5-11(9)17-13/h2-7,15H,1H3

InChI Key

KDCXCRQWPQZQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3N2

Origin of Product

United States

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